molecular formula C18H23NO3 B1324842 Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898764-91-5

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate

Cat. No.: B1324842
CAS No.: 898764-91-5
M. Wt: 301.4 g/mol
InChI Key: RBLFRDSHUDTULS-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate is an organic compound with a complex structure that includes a pyrrolidine ring and a valerate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine derivative with a valerate ester under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]pentanoate
  • Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]butanoate

Uniqueness

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate is unique due to its specific structure, which includes a pyrrolidine ring and a valerate ester. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-22-18(21)7-5-6-17(20)16-10-8-15(9-11-16)14-19-12-3-4-13-19/h3-4,8-11H,2,5-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLFRDSHUDTULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643062
Record name Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-91-5
Record name Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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